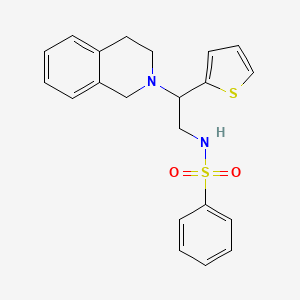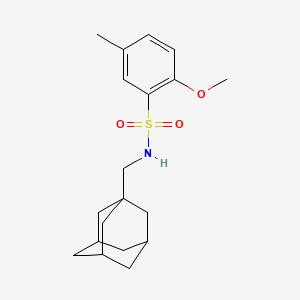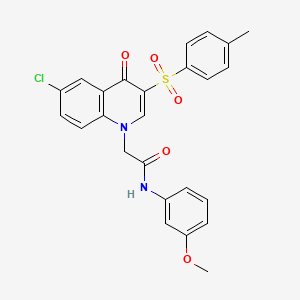
3-(1-(2-(m-Tolyloxy)acetyl)piperidin-4-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolidine-diones typically involves chemical transformations that combine various chemical entities to form the desired structure. For example, the synthesis of novel thiazolidine-diones has been reported where chemical transformation involved boiling specific precursors in ethanol containing piperidine, leading to the formation of the target molecule. This process demonstrates the importance of selecting appropriate reactants and conditions to achieve the desired chemical structure (Halim & Ibrahim, 2021).
Molecular Structure Analysis
The molecular structure of thiazolidine-diones, including their stereochemistry and conformations, can be analyzed through various spectroscopic methods. For instance, Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy have been utilized to determine the vibrational spectral analysis and chemical shifts of such compounds, respectively. Computational methods like density functional theory (DFT) are also employed to predict and confirm the molecular structure and stability of these compounds (Halim & Ibrahim, 2021).
Chemical Reactions and Properties
Thiazolidine-diones undergo various chemical reactions that highlight their reactivity and functional group transformations. For example, they can participate in Knoevenagel condensation reactions, which are essential for the synthesis of diverse chemical structures. These reactions are facilitated by catalysts such as piperidine, demonstrating the compound's versatility in chemical synthesis (Prakash et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- A series of thiazolidine-2,4-diones derivatives were synthesized and exhibited significant antimicrobial activity against gram-positive bacteria and antifungal activity against Aspergillus niger and A. flavus. These compounds, including modifications with various aryl and heterocyclic substitutions, show potential in the development of new antimicrobial agents (Prakash et al., 2011).
Biological Activity and Therapeutic Potential
- Thiazolidine-2,4-dione derivatives have been explored for their biological activities, including antibacterial and antifungal effects. Novel carboxamide and amino acid derivatives of thiazolidine-2,4-dione have shown weak to moderate antibacterial activity and notable antifungal activity, highlighting their potential as basis for developing new therapeutic agents (Alhameed et al., 2019).
Anticancer Activity
- Research has also extended into the anticancer properties of thiazolidine-2,4-dione derivatives. Specific modifications of the core structure have demonstrated activity against cancer cell lines, suggesting a potential pathway for the development of novel anticancer drugs (Kumar & Sharma, 2022).
Chemical Synthesis Techniques
- The chemical synthesis of thiazolidine-2,4-dione derivatives involves various strategies, including the Knoevenagel condensation, highlighting the chemical versatility and the potential for generating diverse compounds with significant biological activities (Yang et al., 2003).
Antidiabetic and Anti-inflammatory Applications
- Some derivatives have been studied for their antidiabetic and anti-inflammatory properties, indicating their potential utility in treating conditions such as diabetes and inflammatory diseases. These studies underscore the importance of structural modifications to enhance biological activity and therapeutic efficacy (Ma et al., 2011).
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a wide range of biological activities . For instance, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The design of certain piperidine derivatives has been aimed at modifying physicochemical properties (size, charge, lipophilicity) to improve the pharmacokinetic profile .
Result of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
The design of certain piperidine derivatives has been aimed at altering bacterial cell penetrability affecting permeability-based antibiotic resistance .
Propiedades
IUPAC Name |
3-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-3-2-4-14(9-12)23-10-15(20)18-7-5-13(6-8-18)19-16(21)11-24-17(19)22/h2-4,9,13H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSOYNBHCQRAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(m-Tolyloxy)acetyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490400.png)



![N-[4-(5-chloro-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-3-methylbenzamide](/img/structure/B2490408.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2490411.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2490412.png)

![methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B2490417.png)
![N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2490419.png)
![N-(4-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2490421.png)
![Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate](/img/structure/B2490422.png)
